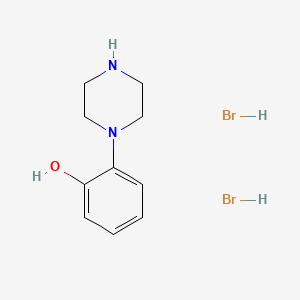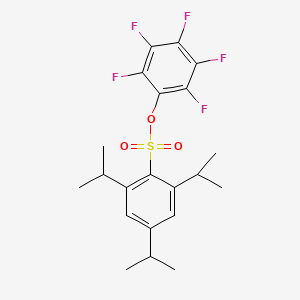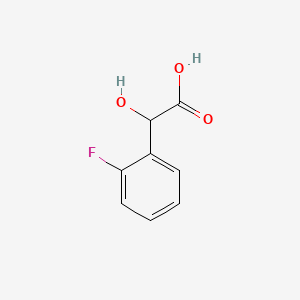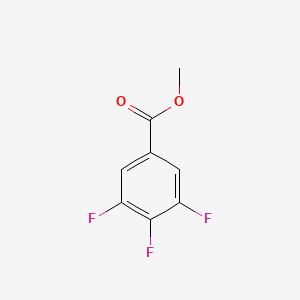
1-(2-Hydroxyphenyl)piperazine dihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxyphenyl)piperazine dihydrobromide is a chemical compound with the molecular formula C10H16Br2N2O. It is known for its role as a dopamine reuptake inhibitor, making it significant in various scientific research applications. This compound is also referred to as GBR-12909 or Win 12909.
Métodos De Preparación
The synthesis of 1-(2-Hydroxyphenyl)piperazine dihydrobromide involves several steps. One common method includes the reaction of 2-chlorophenol with piperazine in the presence of a base, followed by the addition of hydrobromic acid to form the dihydrobromide salt . The reaction conditions typically involve heating and stirring to ensure complete reaction and high yield.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity. These methods often involve the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
1-(2-Hydroxyphenyl)piperazine dihydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert it into more reduced forms, often using reagents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Hydroxyphenyl)piperazine dihydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its effects on biological systems, particularly its role as a dopamine reuptake inhibitor, which makes it relevant in neurochemical research.
Medicine: It has potential therapeutic applications due to its ability to modulate dopamine levels, which could be beneficial in treating conditions like Parkinson’s disease and depression.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mecanismo De Acción
The primary mechanism of action of 1-(2-Hydroxyphenyl)piperazine dihydrobromide involves the inhibition of dopamine reuptake. This action increases the concentration of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission. The compound binds to the dopamine transporter, preventing the reuptake of dopamine into presynaptic neurons.
Comparación Con Compuestos Similares
1-(2-Hydroxyphenyl)piperazine dihydrobromide can be compared with other dopamine reuptake inhibitors such as:
GBR-12935: Another potent dopamine reuptake inhibitor with a similar mechanism of action.
Cocaine: A well-known dopamine reuptake inhibitor, though it has a different chemical structure and additional pharmacological effects.
Methylphenidate: Commonly used in the treatment of ADHD, it also inhibits dopamine reuptake but has a different chemical structure and pharmacokinetic profile.
The uniqueness of this compound lies in its specific binding affinity and selectivity for the dopamine transporter, making it a valuable tool in neurochemical research.
Propiedades
Número CAS |
58260-69-8 |
|---|---|
Fórmula molecular |
C10H15BrN2O |
Peso molecular |
259.14 g/mol |
Nombre IUPAC |
2-piperazin-1-ylphenol;hydrobromide |
InChI |
InChI=1S/C10H14N2O.BrH/c13-10-4-2-1-3-9(10)12-7-5-11-6-8-12;/h1-4,11,13H,5-8H2;1H |
Clave InChI |
KOLZUNYLPQYZQD-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2=CC=CC=C2O.Br.Br |
SMILES canónico |
C1CN(CCN1)C2=CC=CC=C2O.Br |
| 58260-69-8 | |
Pictogramas |
Irritant |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]-benzenecarboxylic acid](/img/structure/B1304858.png)
![4-[(3-Fluorobenzyl)oxy]benzenecarboxylic acid](/img/structure/B1304859.png)
![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1304862.png)










